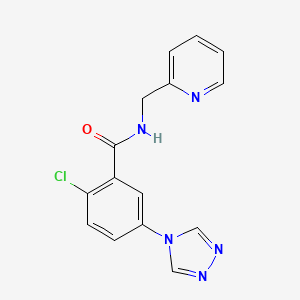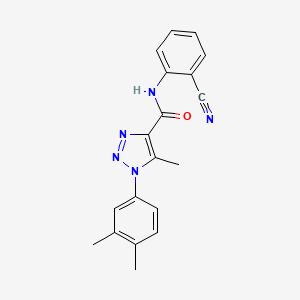
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as EFVAC, is a chemical compound that has gained attention in the scientific community for its potential use in medicinal chemistry. EFVAC is a derivative of acetaminophen and has been found to possess anti-inflammatory and analgesic properties.
Mechanism of Action
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
This compound has been found to reduce inflammation and pain in animal models. It has also been shown to induce apoptosis in cancer cells. This compound has a half-life of approximately 2 hours in rats and is metabolized by the liver.
Advantages and Limitations for Lab Experiments
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has a short half-life, which may limit its use in certain experiments. Additionally, this compound may not be effective in all animal models due to differences in metabolism and physiology.
Future Directions
There are several potential future directions for research on N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of this compound as a potential treatment for other inflammatory conditions, such as arthritis. Finally, this compound may have potential as a therapeutic agent for the treatment of cancer, and further research is needed to explore this possibility.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry. It has been found to possess anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of cancer. This compound acts by inhibiting the activity of COX-2 enzyme and inducing apoptosis in cancer cells. While this compound has several advantages for lab experiments, its short half-life may limit its use in certain experiments. Future research on this compound may focus on the development of analogs with improved pharmacokinetic properties and the investigation of its potential as a therapeutic agent for other inflammatory conditions and cancer.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide involves the reaction of 2-Fluorophenol with Ethyl 2-bromoacetate to form 2-(2-Fluorophenoxy)ethyl acetate. This intermediate is then reacted with 2-Ethylaniline in the presence of a base to produce this compound.
Scientific Research Applications
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide has shown potential in medicinal chemistry due to its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been investigated for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-12-7-3-5-9-14(12)18-16(19)11-20-15-10-6-4-8-13(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMXOHDBQETAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5736485.png)
![diethyl 3-methyl-5-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5736487.png)



![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5736515.png)
![3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5736528.png)




![N-(3,4-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5736564.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5736574.png)
![ethyl 5-(5-methyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5736583.png)
